molecular formula C14H9BrFN3O3 B567037 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole CAS No. 1206800-24-9

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole

Cat. No.: B567037
CAS No.: 1206800-24-9
M. Wt: 366.146
InChI Key: PVURLVXVVVMHMW-UHFFFAOYSA-N
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Description

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole is a complex organic compound with the molecular formula C14H9BrFN3O3 and a molecular weight of 366.14 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an indazole core, making it a subject of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole has a wide range of scientific research applications:

Preparation Methods

The synthesis of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole core, followed by the introduction of the bromine, fluorine, and nitro groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve bulk manufacturing processes, ensuring consistent quality and scalability .

Chemical Reactions Analysis

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of the bromine, fluorine, and nitro groups allows the compound to engage in various binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological activities, leading to desired therapeutic effects or biochemical outcomes .

Comparison with Similar Compounds

When compared to similar compounds, 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

6-bromo-5-(2-fluoro-4-nitrophenoxy)-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O3/c1-18-12-6-10(15)14(4-8(12)7-17-18)22-13-3-2-9(19(20)21)5-11(13)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVURLVXVVVMHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735730
Record name 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206800-24-9
Record name 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2,4-Dibromo-5-(2-fluoro-4-nitrophenoxy)benzylidene)-2-methylhydrazine (1.0 g, 2.2 mmol), cuprous chloride (22 mg, 0.2 mmol), potassium carbonate (0.638 g, 7.2 mmol), DMF (10 mL), and a stir bar are combined in a pressure tube under nitrogen. The cap is sealed and the tube is placed in an oil bath with stirring. The bath is heated to 100° C. over 30 min and held at 100° C. for 6 hours and then cooled to RT. The reaction mixture is poured into a separatory funnel containing MTBE (10 mL) and water (10 mL). The layers are separated and the aqueous layer is extracted with an additional portion of MTBE (10 mL). The organic layers are combined, and washed with water followed by saturated sodium chloride aqueous solution. The organic layer is dried over magnesium sulfate and concentrated to yield 0.70 g of crude product. The crude solid is dissolved in DCM and heptane, and then concentrated to remove DCM resulting in the formation of a slurry. The product is collected by filtration and dried under vacuum to give 6-bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole as a solid (0.65 g, 79% yield). MS (m/z): 367.8 (M+H).
Name
1-(2,4-Dibromo-5-(2-fluoro-4-nitrophenoxy)benzylidene)-2-methylhydrazine
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
0.638 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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